molecular formula C17H16N4O B1372824 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one CAS No. 1160264-15-2

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Cat. No. B1372824
M. Wt: 292.33 g/mol
InChI Key: DXDNVHPKAPSAQQ-UHFFFAOYSA-N
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Description

“6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one” is a chemical compound used in scientific research . It has a molecular formula of C17H16N4O and a molecular weight of 292.34 .


Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one” is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3 position of the ring .


Chemical Reactions Analysis

Pyridazinone derivatives can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

Anticonvulsant Activity

6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives, which include compounds similar to 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, have been synthesized and tested for anticonvulsant activity. Some derivatives have shown significant anticonvulsant effects, suggesting potential applications in treating seizure disorders (K. Samanta et al., 2011).

Cardiovascular Applications

A series of [4-(substituted-amino)phenyl]pyridazinones, related to the target compound, have been synthesized and evaluated for inotropic activity in vitro and cardiohemodynamic effects in vivo. Some derivatives showed potent positive inotropic activity along with vasodilating activity, indicating potential use as cardiotonic agents (H. Okushima et al., 1987).

Platelet Aggregation Inhibition

Pyridazinone derivatives have been explored for their antiplatelet activity. Research indicates that modification of the chemical group at the 5-position of the 6-phenyl-3(2H)-pyridazinone system, similar to the target compound, influences both the antiplatelet activity and the mechanism of action (E. Sotelo et al., 2002).

Central Nervous System Activities

Some 6-substituted pyridazin-3-amine 2-oxides, related to 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, have been synthesized and evaluated for their ability to displace [3H]diazepam from rat brain membrane, indicating potential applications in modulating central nervous system activities (G. Barlin et al., 1993).

Anti-inflammatory and Antihypertensive Properties

Research on rigid congeners of 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, which are structurally similar to the target compound, reveals significant antihypertensive and antithrombotic properties. Some derivatives also exhibited anti-inflammatory activity (G. Cignarella et al., 1986).

properties

IUPAC Name

3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDNVHPKAPSAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186055
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

CAS RN

1160264-15-2
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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